N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide typically involves the bromination of 4,5-dimethylphenyl compounds followed by nitration and subsequent amidation reactions. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxyphenyl)butanamide
- N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-7-13(16)14(8-10(9)2)17-15(19)11-3-5-12(6-4-11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRIJUEKYLNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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